3-Amino-4-hydroxybutyric acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-4-hydroxybutyric acid can be achieved through different methodologies. A convenient synthesis approach from crotonic acid involves bromination, conversion to 4-aminocrotonic acid, and subsequent reflux in the presence of a strong acid resin, affording good yields (Pinza & Pifferi, 1978). Another method involves the use of allyl cyanide as a key intermediate, showcasing a four-step synthesis with an overall yield of 38% (Mete, Maraş, & SeÇen, 2003).
Scientific Research Applications
1. Synthesis of 4-Amino-3-hydroxybutyric Acid
- Summary of Application : 4-Amino-3-hydroxybutyric acid, also known as 3-Amino-4-hydroxybutyric acid, is synthesized from an inexpensive starting material under mild reaction conditions . It’s of significant importance due to its biological function as a neuromodulator in the mammalian central nervous system .
- Methods of Application : The synthesis involves a three-step process. First, crotonic acid is brominated to 4-bromocrotonic acid. Then, it’s converted with ammonium hydroxide into 4-aminocrotonic acid. Finally, this compound is refluxed in water in the presence of a strong acid resin to afford 4-amino-3-hydroxybutyric acid .
- Results or Outcomes : This method provides a new, efficient, and environmentally friendly way to synthesize 4-amino-3-hydroxybutyric acid. It’s particularly useful because it uses inexpensive starting materials and mild reaction conditions .
2. Biosynthesis of Non-Canonical Amino Acids
- Summary of Application : Non-canonical amino acids (ncAAs), including 3-Amino-4-hydroxybutyric acid, play a crucial role in the production of various pharmaceuticals . The biosynthesis of ncAAs has emerged as an alternative to traditional chemical synthesis due to its environmental friendliness and high efficiency .
- Methods of Application : The genetic code expansion (GCE) technique allows the incorporation of ncAAs into target proteins, giving them special functions and biological activities . The biosynthesis of ncAAs and their incorporation into target proteins within a single microbe has become an enticing application of such molecules .
- Results or Outcomes : The use of ncAAs and the GCE technique has opened up new possibilities in fields such as biological science, chemistry, and medicine .
3. Use in Animal Studies
- Summary of Application : 3-Amino-4-hydroxybutyric acid has been used in animal studies to reduce the uptake of iodine by the thyroid glands . This can be useful in research studies investigating thyroid function or disorders .
- Methods of Application : The specific methods of application can vary depending on the study design, but typically involve administering the compound to animals and then measuring iodine uptake in the thyroid glands .
- Results or Outcomes : The use of 3-Amino-4-hydroxybutyric acid in these studies can provide valuable insights into thyroid function and the effects of various treatments or interventions .
4. Metabolism of Fatty Acid Oxidation
- Summary of Application : It is well known that in animals, 3-Hydroxybutyrate, which is closely related to 3-Amino-4-hydroxybutyric acid, is formed as a product of the normal metabolism of fatty acid oxidation . This can therefore be used as an energy source in the absence of sufficient blood glucose .
- Methods of Application : This involves the natural metabolic processes of the body, where fatty acids are broken down through oxidation to produce 3-Hydroxybutyrate .
- Results or Outcomes : This metabolic pathway is crucial for providing energy to the body, especially during periods of fasting or low carbohydrate intake .
5. Production of Poly(4-Hydroxybutyrate) (P4HB)
- Summary of Application : P4HB is a type of polyhydroxyalkanoate (PHA) that is biodegradable and yields 4HB, a compound naturally found in the human body . It has become a prospective material for medical applications and is the only FDA approved PHA for medical applications since 2007 .
- Methods of Application : Genetic engineering has been extensively applied to produce P4HB. Genetically modified organisms, such as Escherichia coli, have been developed to convert unrelated carbon sources (e.g., sugars) to 4HB, and are capable of producing homopolymeric P4HB .
- Results or Outcomes : The commercial production of P4HB has led to numerous patents on various applications of P4HB in the medical field .
6. Use in Antispasmodic Research
- Summary of Application : 3-Amino-4-hydroxybutyric acid has been noted for its antispasmodic properties . This suggests potential applications in the treatment of conditions characterized by muscle spasms .
- Methods of Application : The specific methods of application can vary depending on the study design, but typically involve administering the compound to animals and then observing its effects on muscle spasms .
- Results or Outcomes : The use of 3-Amino-4-hydroxybutyric acid in these studies can provide valuable insights into the treatment of conditions characterized by muscle spasms .
Safety And Hazards
The safety data sheet for 3-Amino-4-hydroxybutyric acid indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
3-amino-4-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZICZZQJDLXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307808 | |
Record name | 3-Amino-4-hydroxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-hydroxybutyric acid | |
CAS RN |
589-44-6 | |
Record name | 3-Amino-4-hydroxybutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-hydroxybutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-hydroxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IRA1O887Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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